2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine is a heterocyclic compound that features a unique structure combining an imidazoquinoline core with a cyclopentyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 2-aminobenzonitrile, followed by cyclization with formamide under acidic conditions to form the imidazoquinoline core .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazoquinoline core, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Cyclopentanone derivatives or carboxylic acids.
Reduction: Reduced imidazoquinoline derivatives.
Substitution: Various substituted imidazoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The compound exerts its effects primarily through the activation of toll-like receptors, specifically TLR7 and TLR8. This activation leads to the stimulation of innate and adaptive immune responses, resulting in the production of cytokines and other immune mediators. The molecular targets include dendritic cells and other antigen-presenting cells, which are crucial for initiating and regulating immune responses .
Similar Compounds:
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions and certain cancers.
Resiquimod: A dual TLR7/8 agonist with potent immunostimulatory effects.
BBIQ (1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine): Known for its high specificity and potency as a TLR7 agonist.
Uniqueness: 2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine is unique due to its specific structural features, such as the cyclopentyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other TLR agonists. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles .
Eigenschaften
Molekularformel |
C15H16N4 |
---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-cyclopentyl-3H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C15H16N4/c16-14-13-12(10-7-3-4-8-11(10)17-14)18-15(19-13)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,16,17)(H,18,19) |
InChI-Schlüssel |
KPONPDGMNFNBFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.